Compound Description: This compound is a rhodanine-3-acetic acid derivative synthesized and evaluated as a potential antifungal agent. It demonstrated strong antifungal activity against Candida tropicalis 156, Candida krusei E 28, Candida glabrata 20/I, and Trichosporon asahii 1188. []
Relevance: This compound shares the core 4-oxo-2-thioxo-1,3-thiazolidine (rhodanine) ring system with the target compound, 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide. The key structural difference lies in the substituent at the 3-position of the rhodanine ring. While the target compound has a propanamide chain, this related compound has an acetic acid group. []
Compound Description: This compound is a 1,3-thiazolidin-4-one derivative whose crystal structure was studied. It exhibits disorder in the thiazolidine ring and forms a three-dimensional network through N—H⋯N, C—H⋯O hydrogen bonds, and C—H⋯Cl interactions. []
Relevance: This compound shares the 1,3-thiazolidin-4-one ring system with 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide. Both compounds feature an aromatic substituent at the 2-position of the ring. The key differences lie in the substituent at the 3-position and the presence of a thioxo group at the 2-position of the thiazolidine ring in the target compound. []
Compound Description: This compound, a 1,3-thiazolidin-4-one derivative, was synthesized and displayed significant in vitro and in vivo anticancer activity against Dalton's lymphoma ascites (DLA). It exhibited low toxicity and promising therapeutic potential. [, ]
Relevance: This compound shares the 1,3-thiazolidin-4-one core with the target compound, 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide. Both feature an aromatic group substituted at the 2-position. The differences lie in the specific aromatic substituent, the presence of a thioxo group at the 2-position of the thiazolidine ring, and the propanamide chain at the 3-position in the target compound. [, ]
Compound Description: This compound, also a 1,3-thiazolidin-4-one derivative, demonstrated significant in vitro anticancer activity against Dalton's lymphoma ascites (DLA) cells. [, ]
Relevance: Like 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide, this compound contains the 1,3-thiazolidin-4-one core structure. They both feature an aromatic ring at the 2-position of the thiazolidine ring. The key differences lie in the specific aromatic substituent, the presence of a thioxo group at the 2-position, and the propanamide chain at the 3-position in the target compound. [, ]
Compound Description: This compound, another 1,3-thiazolidin-4-one analog, exhibited significant in vitro anticancer activity against Dalton's lymphoma ascites (DLA) cells and showed potential for further in vivo studies. [, ]
Relevance: Similar to the target compound 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide, this compound possesses the core 1,3-thiazolidin-4-one structure and an aromatic substituent at the 2-position of the ring. The differentiating factors include the specific aromatic substituent, the thioxo group at the 2-position, and the propanamide chain at the 3-position found in the target compound. [, ]
Compound Description: This compound is a rhodanine derivative that was used to develop a clathrate with β-cyclodextrin (CD) to improve its solubility and bioavailability. []
Relevance: This compound shares the 4-oxo-2-thioxo-1,3-thiazolidine (rhodanine) ring system with 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide and also possesses a 2-phenylethyl substituent at the 3-position. The difference lies in the presence of a 5-(4-methylbenzylidene) substituent in the target compound, which is absent in this related compound. []
Compound Description: This compound is a 1,3-thiazolidin-4-one derivative whose crystal structure was studied. It displays disorder in the thiazolidine ring and utilizes N—H⋯N and C—H⋯O hydrogen bonds to create a three-dimensional network. Additionally, π–π stacking interactions are observed between the pyridine and benzene rings. []
Compound Description: The crystal structure of this 1,3-thiazolidin-4-one derivative has been determined. It features a twisted 1,3-thiazolidine ring and a disordered CF3 group. The molecule forms a three-dimensional network through N—H⋯O hydrogen bonds, along with weak C—H⋯O hydrogen bonds and C—H⋯π interactions. []
Relevance: This compound and 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide share the 1,3-thiazolidin-4-one core structure and both have aromatic substituents at the 2-position. The differences lie in the specific aromatic substituent at the 2-position, the presence of a thioxo group at the 2-position of the thiazolidin ring, and the substituent at the 3-position, which is a propanamide chain in the target compound. []
Compound Description: The crystal structure of this chiral 1,3-thiazolidin-4-one derivative was investigated, revealing disorder in the methyl and carbonyl groups attached to the stereogenic center. The molecule forms a three-dimensional supramolecular network through intermolecular N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds. π–π stacking interactions are observed between the pyridine rings. []
Compound Description: This series of compounds represents a group of 5-arylidene-2-thioxo-1,3-thiazolidine-4-one derivatives designed and synthesized as potential inhibitors of protein kinases DYRK1A and GSK3alpha/beta. []
Relevance: This group of compounds shares the core 5-arylidene-2-thioxo-1,3-thiazolidine-4-one structure with 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide. The main difference lies in the substituent at the 3-position of the thiazolidine ring, where the target compound has a propanamide chain, and these related compounds have a (arylmethyl)aminobutyl chain. []
Compound Description: This series of thiazolidin-4-one derivatives was synthesized via microwave irradiation and evaluated for anti-inflammatory activity. The compounds showed promising results in both in vitro and in vivo models, with some derivatives demonstrating superior efficacy compared to diclofenac. Importantly, they exhibited a favorable gastrointestinal safety profile. []
Relevance: These compounds share the 1,3-thiazolidin-4-one core with the target compound, 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide. Both groups have diverse substituents at the 2-position of the thiazolidine ring. The key differences lie in the presence of a thioxo group at the 2-position and the specific substituents at the 3- and 5-positions in the target compound, which are not present in this series of compounds. []
Compound Description: This compound is a 2-thioxothiazolidin-4-one derivative that exhibits potent antiviral activity against flaviviruses, including dengue virus, West Nile virus, and yellow fever virus. It inhibits the GTP-binding and guanylyltransferase activities of the flavivirus RNA capping enzyme. []
Relevance: BG-323 shares the 4-oxo-2-thioxo-1,3-thiazolidine (rhodanine) ring system with 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide. Both compounds also possess an arylidene group at the 5-position of the rhodanine ring. The difference lies in the substituent at the 3-position, where the target compound has a propanamide chain, and BG-323 has a propanoic acid group. []
Compound Description: This series of celecoxib derivatives, incorporating a thiazolidin-4-one moiety, was synthesized and screened for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Some of these derivatives showed promising results in these assays. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.